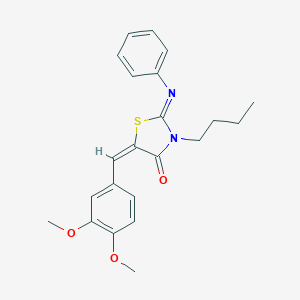![molecular formula C31H31N3O2S B298955 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a novel compound with potential therapeutic applications in the field of medicine. This compound is a thiazolidinone derivative that has been synthesized through a multi-step process involving different chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and diabetes. It has also been shown to activate certain pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action. Another direction is to explore its potential therapeutic applications in other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, research can be done to optimize the synthesis method to increase the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves a multi-step process. The first step involves the synthesis of 2-amino-4-methoxybenzaldehyde, which is then reacted with 1,3-dihydro-2H-isoindole-2-carboxylic acid to form 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde. This compound is then reacted with cyclohexanone to form 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has potential therapeutic applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C31H31N3O2S |
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-[[4-(1,3-dihydroisoindol-2-yl)phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H31N3O2S/c1-36-28-17-13-25(14-18-28)32-31-34(27-9-3-2-4-10-27)30(35)29(37-31)19-22-11-15-26(16-12-22)33-20-23-7-5-6-8-24(23)21-33/h5-8,11-19,27H,2-4,9-10,20-21H2,1H3/b29-19-,32-31? |
Clave InChI |
DSTJHMIGNCPTDJ-WUYGSQBZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)N4CC5=CC=CC=C5C4)/S2)C6CCCCC6 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N4CC5=CC=CC=C5C4)S2)C6CCCCC6 |
SMILES canónico |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N4CC5=CC=CC=C5C4)S2)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)



![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)

![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)
